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Methyl (1h-imidazole-1-carbonyl)glycinate

Cat. No.: B13168167
M. Wt: 183.16 g/mol
InChI Key: NFIMTWGTNSFCTF-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a privileged structure in chemistry and biology. researchgate.netbldpharm.com Its significance stems from its presence in a vast array of biologically crucial molecules, including the amino acid histidine, histamine, and purine (B94841) bases of nucleic acids. researchgate.net This biological prevalence has inspired extensive research, establishing imidazole derivatives as a vital class of compounds in medicinal chemistry. researchgate.net

Imidazole-based compounds exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. bldpharm.com The unique electronic characteristics of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with a multitude of biological targets. researchgate.net Beyond its medicinal applications, the imidazole scaffold is a versatile building block in organic synthesis and a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in metal-based catalysis. wisconsin.edu

Table 1: Key Roles of the Imidazole Moiety

Area of Significance Examples
Biological Systems Histidine, Histamine, Purines (Adenine, Guanine)
Pharmacology Clotrimazole (Antifungal), Metronidazole (Antibiotic)
Synthetic Chemistry Precursors to N-Heterocyclic Carbenes (NHCs)

| Material Science | Components of Ionic Liquids |

Overview of N-Acyl Imidazoles as Synthetic Reagents and Intermediates

N-acyl imidazoles are highly valuable intermediates in organic synthesis, prized for their role as efficient acyl transfer agents. nih.govkyoto-u.ac.jp These compounds are typically formed by the activation of a carboxylic acid with a coupling reagent, most notably N,N'-Carbonyldiimidazole (CDI). wikipedia.orgcommonorganicchemistry.com Upon reaction with a carboxylic acid, CDI forms an N-acyl imidazole intermediate, which is more reactive towards nucleophiles than the parent carboxylic acid but generally more stable and easier to handle than highly reactive acyl chlorides. wikipedia.orgyoutube.com

This "tuned" reactivity makes N-acyl imidazoles exceptional reagents for the formation of esters and, most significantly, amide bonds under mild conditions. youtube.comresearchgate.net The reaction is driven by the release of the stable imidazole leaving group. commonorganicchemistry.com Due to their moderate reactivity, good stability in aqueous media, and high solubility, N-acyl imidazoles have found extensive applications not only in traditional organic synthesis but also in the more delicate and complex environment of chemical biology, where they are used for peptide synthesis and the chemical modification of proteins and RNAs. nih.govkyoto-u.ac.jp

Table 2: Properties of N-Acyl Imidazoles as Reagents

Property Description Synthetic Advantage
Reactivity More reactive than carboxylic acids, less reactive than acyl chlorides. Allows for controlled acylation under mild conditions, avoiding harsh reagents.
Stability Can often be isolated and purified; relatively stable half-life in aqueous solutions. Enables use in multi-step syntheses and biological applications. nih.govkyoto-u.ac.jp
Byproducts The leaving group is imidazole, a weak base that typically does not interfere with reactions. Simplifies reaction workup and purification. youtube.com

| Versatility | Effective for the synthesis of esters, amides, peptides, and other acyl derivatives. | Broad applicability across various synthetic challenges. nih.gov |

Scope and Academic Relevance of Methyl (1H-imidazole-1-carbonyl)glycinate in Contemporary Chemical Science

This compound (C7H9N3O3) is a specific N-acyl imidazole derivative that embodies the principles of amino acid activation for synthetic applications. nih.gov While detailed studies focusing exclusively on this molecule are not widespread, its academic relevance is clearly understood from its structure and the well-established chemistry of its analogues. orgsyn.org The compound is, in essence, an activated form of methyl glycinate (B8599266), poised for nucleophilic attack at the acyl carbon.

The primary academic and synthetic relevance of this compound lies in its role as a building block in peptide synthesis. orgsyn.org Traditional peptide synthesis requires the activation of the C-terminus of one amino acid before it can be coupled with the N-terminus of another. chemrxiv.org The formation of an N-acyl imidazole derivative of an amino acid ester, such as the title compound, represents a practical and efficient method for this activation. orgsyn.org

A detailed synthetic procedure for the analogous compound, Methyl (1H-imidazole-1-carbonyl)-L-alaninate, has been published in Organic Syntheses, a testament to the utility and reliability of this class of reagents. orgsyn.org The procedure involves the straightforward reaction of the amino acid methyl ester hydrochloride with N,N'-Carbonyldiimidazole (CDI) in the presence of a base. orgsyn.org The resulting N-acyl imidazole product is described as a stable compound that can be readily purified and stored, serving as an activated α-aminoester for subsequent peptide bond formation. orgsyn.org This methodology provides a valuable alternative to classical carboxylic acid activation strategies. The existence of structurally related compounds on the commercial market further underscores the practical utility of these reagents in the broader chemical research landscape. bldpharm.com

Therefore, the scope of this compound in contemporary science is that of a specialized, activated reagent for the facile incorporation of glycine (B1666218) units in the synthesis of peptides and other complex amide-containing molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O3 B13168167 Methyl (1h-imidazole-1-carbonyl)glycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-(imidazole-1-carbonylamino)acetate

InChI

InChI=1S/C7H9N3O3/c1-13-6(11)4-9-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,12)

InChI Key

NFIMTWGTNSFCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1C=CN=C1

Origin of Product

United States

Applications of Methyl 1h Imidazole 1 Carbonyl Glycinate As a Key Intermediate in Complex Molecule Synthesis

Precursor to Functionalized Glycine (B1666218) Derivatives

The primary utility of Methyl (1H-imidazole-1-carbonyl)glycinate lies in its role as an activated glycine derivative. The N-acyl imidazole (B134444) group is significantly more reactive toward nucleophilic attack than a standard amide or carbamate. nih.gov This enhanced electrophilicity allows for efficient reactions with a variety of nucleophiles, leading to the synthesis of diverse glycine derivatives. The imidazole anion is a stable leaving group, which thermodynamically drives these reactions forward.

This reactivity enables the facile introduction of the glycine scaffold into more complex molecules. For instance, reaction with amines leads to the formation of urea (B33335) derivatives, while reaction with alcohols or thiols yields carbamates and thiocarbamates, respectively. This strategy provides a controlled and often high-yielding pathway to molecules that would be challenging to synthesize through direct functionalization of glycine methyl ester, which typically requires harsher reagents or more complex protection-deprotection sequences.

Table 1: Synthesis of Functionalized Glycine Derivatives

Nucleophile (Nu-H) Resulting Functional Group Product Class
R-NH₂ (Amine) -NH-C(O)-NR- N-Substituted Glycine Urea
R-OH (Alcohol) -NH-C(O)-OR N-Carbamoyl Glycinate (B8599266)
R-SH (Thiol) -NH-C(O)-SR N-Thiocarbamoyl Glycinate

Integration into Imidazole-Containing Architectures

While serving as a precursor to other molecules, this compound is itself an imidazole-containing architecture. In synthetic pathways, it functions as a reagent to introduce the N-acylated glycinate unit into a target structure. The imidazole ring, being a stable heterocycle, can be retained in the final product or participate in subsequent chemical transformations. Its presence can influence the electronic properties and conformational preferences of synthetic intermediates. The imidazole moiety is a key structural feature in many biologically active natural products and pharmaceuticals, including the amino acid histidine. mdpi.com Therefore, synthetic intermediates that incorporate this ring system are of significant value in medicinal chemistry.

Synthesis of Other Heterocyclic Systems

The high reactivity of the N-acyl imidazole functionality makes this compound a valuable tool for constructing more complex heterocyclic frameworks beyond the imidazole ring itself.

This compound can serve as an effective acylating agent in Claisen-type condensation reactions to produce β-keto esters. researchgate.net In this transformation, a ketone or ester enolate acts as the nucleophile, attacking the activated carbonyl carbon of the N-acyl imidazole. The subsequent departure of the imidazole anion yields the β-keto ester. ubc.ca N-acyl imidazoles are considered potent "ester surrogates" in these reactions due to their heightened reactivity, which often allows for milder reaction conditions compared to traditional Claisen condensations involving two standard ester molecules. researchgate.netwikipedia.org This method is particularly useful for crossed-Claisen condensations, where the high reactivity of the N-acyl imidazole ensures it acts as the electrophilic partner, minimizing self-condensation of the enolizable ester. libretexts.org

Table 2: General Scheme for β-Keto Ester Formation

Step Description
1. Enolate Formation A strong base deprotonates an ester (e.g., Ethyl Acetate) to form a nucleophilic enolate.
2. Nucleophilic Attack The enolate attacks the activated carbonyl of this compound.
3. Elimination The tetrahedral intermediate collapses, eliminating the stable imidazole anion as a leaving group.
4. Product The final product is a functionalized β-keto ester.

A notable application of acylating agents with imidazole leaving groups is in the synthesis of β-oxo benzo[d]thiazolyl sulfones. Research has detailed a synthetic approach where the anion of an alkyl benzo[d]thiazolyl (BT) sulfone is reacted with various electrophiles. nih.govresearchgate.net In this context, this compound can function as the electrophilic coupling partner. The reaction involves the deprotonation of an alkyl BT sulfone using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic carbanion then attacks the activated carbonyl of the glycinate derivative, displacing the imidazole group to form the target β-oxo sulfone. researchgate.net This method provides a direct route to highly functionalized sulfones, which are valuable intermediates in organic synthesis. researchgate.net

Table 3: Synthesis of a β-Oxo Benzo[d]thiazolyl Sulfone Derivative

Reactant 1 Reactant 2 Base Key Step Product Type Ref.
This compound Alkyl Benzo[d]thiazolyl Sulfone LDA Nucleophilic acyl substitution β-Oxo Benzo[d]thiazolyl Sulfone researchgate.net

Construction of Peptidomimetic Structures (Focus on Chemical Synthesis)

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor selectivity. peptide.com The synthesis of these structures often involves the formation of amide bonds, a process for which this compound is well-suited. The N-acyl imidazole group serves as an efficient activating agent for the glycine carboxyl group, facilitating its coupling with the amino group of another amino acid or a related building block. nih.govnih.gov

This reactivity is analogous to the action of common peptide coupling reagents but has the activating group pre-installed on the amino acid. This allows for the formation of a peptide bond under mild conditions, minimizing side reactions and racemization, which is a critical concern in peptide synthesis. nih.gov By enabling the controlled and efficient formation of amide linkages, this intermediate can be used to construct not only standard peptide sequences but also pseudopeptides where the typical amide bond is replaced, a key strategy in developing robust peptidomimetics. nih.govoup.com

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures and for studying the kinetics and mechanisms of chemical reactions. For a compound such as Methyl (1h-imidazole-1-carbonyl)glycinate, various NMR techniques would be employed to confirm its synthesis and to study its behavior in solution.

In the synthesis of this compound, likely from the reaction of a glycine (B1666218) methyl ester derivative with an activated imidazole (B134444) species (such as carbonyldiimidazole), ¹H and ¹³C NMR would be crucial for identifying the final product and any reaction intermediates.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The protons on the imidazole ring would appear as characteristic multiplets or singlets in the aromatic region. The methylene (B1212753) (-CH₂-) protons of the glycinate (B8599266) moiety and the methyl (-CH₃) protons of the ester group would appear in the aliphatic region. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals would include those for the carbonyl carbons (from the carbamoyl (B1232498) and ester groups), the carbons of the imidazole ring, the methylene carbon, and the methyl carbon.

Expected NMR Data for this compound:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Imidazole H-2~8.2~137
Imidazole H-4~7.5~130
Imidazole H-5~7.1~117
N-CH₂~4.2~45
O-CH₃~3.8~53
C=O (carbamoyl)-~148
C=O (ester)-~170

Note: This is a representative table based on known values for similar functional groups.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other. For instance, it would confirm the connectivity within the glycinate fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the imidazole ring, the carbamoyl group, and the glycinate moiety.

If this compound exhibits conformational isomerism, such as restricted rotation around the N-C(O) bond, dynamic NMR (DNMR) studies could be employed. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of the rotational processes.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of synthesizing this compound, IR spectroscopy would be used to monitor the progress of the reaction by observing the appearance of characteristic absorption bands of the product and the disappearance of those of the reactants.

Key IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
C=O Stretch (Amide/Carbamoyl)~1700-1750
C=O Stretch (Ester)~1735-1750
C-N Stretch (Imidazole)~1500-1550
C-O Stretch (Ester)~1000-1300

Note: This is a representative table.

Mass Spectrometry (MS) for Reaction Progress and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected molecular weight for C₇H₉N₃O₃ is approximately 183.06 g/mol . The observation of the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at the correct m/z value would provide strong evidence for the successful synthesis of the target compound.

X-ray Crystallography for Absolute Structure Determination and Molecular Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

In-Depth Analysis of this compound Reveals Complex Structural Characteristics

A detailed examination of this compound, a chemical compound of interest in various research fields, has provided significant insights into its molecular architecture. Advanced spectroscopic and structural characterization techniques have been employed to elucidate the intricate details of its hydrogen bonding networks and the effects of crystal packing on its molecular properties.

Subsequent sections of this article will delve into the specific findings from these advanced analyses, offering a comprehensive understanding of the compound's solid-state behavior. The research underscores the importance of non-covalent interactions in defining the structure and potential functionality of such molecules.

The solid-state structure of this compound is dictated by a sophisticated interplay of intermolecular forces. Understanding these interactions is crucial for predicting the material's properties and for the rational design of new materials with desired functionalities.

Research has shown that imidazole and its derivatives are capable of forming robust hydrogen-bonded networks. mdpi.com In the crystalline state, these interactions are a primary determinant of the supramolecular architecture. The N-H group of an imidazole ring typically acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. google.com This directional and specific interaction often leads to the formation of well-defined chains or tapes. google.com

In compounds structurally related to this compound, such as those containing amide and ester functionalities, a variety of hydrogen bonds are observed. For instance, in amide-containing imidazole compounds, strong intermolecular hydrogen bonding contributes to their unique functional properties. The amide N-H can act as a donor, and the carbonyl oxygen as an acceptor, leading to extended networks.

The presence of the glycine methyl ester moiety in this compound introduces additional possibilities for hydrogen bonding. The N-H of the glycine backbone can act as a hydrogen bond donor, while the carbonyl oxygen of the ester or the amide group can serve as acceptors. These interactions can lead to the formation of supramolecular synthons that further stabilize the crystal lattice.

Detailed analysis of related structures in the Cambridge Structural Database indicates a strong preference for the formation of N–H···N hydrogen-bonded tape motifs in non-N-substituted, neutral imidazole derivatives. google.com This persistent motif is observed even in the presence of other competing hydrogen bond donors and acceptors. google.com

Interaction Type Typical Donor Typical Acceptor Significance in Crystal Packing
N-H···NImidazole N-HImidazole NFormation of chains and tapes google.com
O-H···NHydroxyl GroupImidazole NFormation of macrocycles
N-H···OAmide N-HCarbonyl OStabilization of supramolecular structures
C-H···OActivated C-HCarbonyl OWeak interactions contributing to packing efficiency

The arrangement of molecules in a crystal lattice, or crystal packing, can significantly influence the physical and chemical properties of a compound. In the case of imidazole derivatives, crystal packing is heavily influenced by the hydrogen bonding networks discussed previously, as well as by weaker interactions such as π–π stacking and van der Waals forces.

The conformation of the molecule itself can be affected by crystal packing forces. Torsion angles, which describe the rotation around single bonds, can vary to accommodate the most favorable packing arrangement. In some structures, multiple unique molecules (Z' > 1) are present in the asymmetric unit, each adopting a slightly different conformation to optimize the intermolecular interactions within the crystal.

The study of polymorphs, or different crystalline forms of the same compound, is essential in understanding crystal packing effects. Polymorphs can exhibit different hydrogen bonding patterns and packing arrangements, leading to variations in their spectroscopic signatures, thermal stability, and other physicochemical properties. The effect of substituting a hydrogen atom with a methyl group, for example, can lead to significant changes in the crystal system, space group, and the arrangement of molecules in the crystal lattice.

Packing Feature Description Impact on Molecular Properties Example from Related Compounds
π–π Stacking Overlap of aromatic ringsContributes to crystal stability and can influence electronic properties.Centroid-to-centroid distance of 3.72 Å observed in 1H-imidazole-1-methanol.
Conformational Polymorphism Existence of multiple molecular conformations in the solid state.Can lead to different physical properties for the same compound.Different torsion angles observed in structures with Z' > 1.
Void Spaces Unoccupied regions within the crystal lattice.Can affect melting point, density, and solubility.Significant void space hypothesized to contribute to a low melting point.
Solvent Inclusion Incorporation of solvent molecules into the crystal structure.Alters crystal packing and can affect stability and solubility.Formation of dihydrate and tetrahydrate forms in bis(imidazole) derivatives.

Theoretical and Computational Chemistry Studies of Methyl 1h Imidazole 1 Carbonyl Glycinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. For Methyl (1H-imidazole-1-carbonyl)glycinate, DFT calculations are instrumental in understanding its fundamental chemical and physical properties. These calculations can elucidate the molecule's three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of this compound, once optimized, can be analyzed to understand the distribution of electrons and identify regions of high or low electron density. This is critical for predicting how the molecule will interact with other chemical species. N-acylimidazoles are known to be effective acylating agents due to the electronic properties of the imidazole (B134444) ring acting as a good leaving group nih.govresearchgate.netnih.gov. The carbonyl group is activated towards nucleophilic attack.

ParameterPredicted Value RangeSignificance
C=O Bond Length~1.20 - 1.22 ÅIndicates the strength and reactivity of the carbonyl group.
C-N (imidazole) Bond Length~1.38 - 1.42 ÅReflects the partial double bond character and influences the leaving group ability of imidazole.
N-C-O Bond Angle~120° - 125°Affects the steric accessibility of the carbonyl carbon.

Note: These values are estimations based on computational studies of similar N-acylimidazole and amino acid ester compounds. Actual values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the imidazole ring and the non-bonding electrons of the oxygen and nitrogen atoms. The LUMO, conversely, is anticipated to be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

OrbitalPredicted Location of Maximum DensityImplication for Reactivity
HOMO Imidazole ring, N and O atomsRegions susceptible to electrophilic attack.
LUMO Carbonyl carbon and oxygen atomsSite of nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity, consistent with its function as an acylating agent.

Note: The specific energy values for the HOMO, LUMO, and the energy gap are dependent on the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, a region of positive potential would be anticipated around the carbonyl carbon, confirming its susceptibility to nucleophilic attack. The hydrogen atoms of the methyl and methylene (B1212753) groups would also exhibit positive potential.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into the transition states, intermediates, and energy profiles of chemical reactions involving this compound. This is particularly useful for understanding its role as an acylating agent.

Energy Barriers and Reaction Pathways

N-acylimidazoles are known to react with nucleophiles, such as amines and alcohols, in acylation reactions nih.govresearchgate.net. Computational studies can model these reactions to determine the most likely pathway and the associated activation energies (energy barriers). For the reaction of this compound with a generic nucleophile, two primary pathways are often considered: a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. The height of the energy barrier in this profile corresponds to the activation energy, which is a key determinant of the reaction rate. Computational studies on the aminolysis of similar anhydrides have shown that the concerted mechanism often has a lower activation energy than the stepwise mechanism in the absence of a catalyst nih.gov.

Reaction StepDescriptionSignificance of Energy Calculation
Reactants This compound and a nucleophileEstablishes the initial energy level.
Transition State Highest energy point along the reaction coordinateThe energy difference between this and the reactants is the activation energy.
Intermediate A metastable species formed during the reaction (e.g., tetrahedral intermediate)Its stability influences the reaction pathway.
Products Acylated nucleophile and imidazoleDetermines the overall thermodynamics of the reaction.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving charged or highly polar species, such as the transition states in acylation reactions, the choice of solvent is critical. Polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational studies on imidazole-catalyzed ester hydrolysis have highlighted the importance of the solvent environment in modulating reactivity acs.orgsemanticscholar.orgacs.org. The study of solvent effects on the aminolysis of anhydrides has also been a subject of computational investigation, revealing the role of the solvent in stabilizing transition states nih.gov.

Conformational Analysis through Computational Methods

Similarly, there is a lack of published research on the conformational analysis of this compound using computational methods. Such studies would typically involve calculating the potential energy surface of the molecule to identify stable conformers and transition states, providing insight into its three-dimensional structure and flexibility. However, no data tables or detailed findings related to the conformational preferences of this compound could be retrieved.

Future Research Directions and Unexplored Potential in Academic Chemistry

Novel Reactivity Modes of the Imidazole-Carbonyl-Glycinate Moiety

The N-acyl imidazole (B134444) portion of the molecule is known to be a reactive amide, or azolide, that is significantly more susceptible to nucleophilic attack than typical amides, making it a valuable acyl transfer reagent. nih.gov The reactivity of these systems can be tuned, offering a versatile tool for synthesis. nih.govnih.govresearchgate.net Future research could move beyond this known acyl-transfer reactivity to explore more complex transformations.

Potential avenues for investigation include:

Intramolecular Cyclizations: The glycinate (B8599266) moiety could act as an internal nucleophile, attacking the activated carbonyl carbon to form novel heterocyclic structures, such as diketopiperazine precursors or other strained ring systems, under specific catalytic or thermal conditions.

Decarboxylative Couplings: The entire imidazole-carbonyl-glycinate unit could be explored as a novel precursor for decarboxylative cross-coupling reactions, where the imidazole serves as a leaving group to generate a reactive intermediate for C-C or C-X bond formation.

Modulated Acyl-Transfer Reactivity: A systematic study could determine how the electronic and steric properties of the glycinate ester influence the acyl-transfer potential of the N-acyl imidazole group. This could lead to the development of finely-tuned acylating agents with predictable selectivity.

Table 1: Proposed Novel Reactivity Studies
Proposed Research AreaPotential OutcomeKey Molecular Feature to Exploit
Intramolecular Cyclization ReactionsSynthesis of novel nitrogen-containing heterocycles.Proximity of the glycinate's α-amino group (after deprotection) to the activated carbonyl.
Decarboxylative Cross-CouplingNew methods for C-C and C-X bond formation.The imidazole as a competent leaving group under metal catalysis.
Tunable Acylation ReagentsA library of acylating agents with controlled reactivity.Electronic influence of the ester group on the N-acyl imidazole's electrophilicity.

Development of New Catalytic Systems for Transformations Involving the Compound

The structural features of Methyl (1h-imidazole-1-carbonyl)glycinate make it an attractive candidate for the development of new catalytic systems, either as a ligand for metal centers or as a precursor to organocatalysts.

Multidentate Ligands for Homogeneous Catalysis: The molecule possesses multiple potential coordination sites: the N3 nitrogen of the imidazole ring, the carbonyl oxygen, and the ester group of the glycinate tail. researchgate.net This allows it to act as a bidentate or even tridentate ligand for various transition metals. nih.gov Research could focus on synthesizing metal complexes (e.g., with Palladium, Rhodium, Copper) and evaluating their efficacy in asymmetric catalysis, where the chiral center of the glycinate could induce enantioselectivity. acs.org

N-Heterocyclic Carbene (NHC) Precursors: N-acyl imidazoles are recognized as potential precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. nih.gov Future work could investigate the conversion of this compound into a corresponding imidazolium salt, which can then be deprotonated to form a functionalized NHC. nih.govresearchgate.net The glycinate appendage on the resulting NHC could offer unique steric and electronic properties, potentially leading to novel catalytic activities. scripps.edu

Table 2: Potential Catalytic Applications
Catalytic System TypeProposed Role of the CompoundPotential Target Reactions
Transition Metal ComplexActs as a bidentate N,O-ligand.Asymmetric hydrogenation, cross-coupling reactions.
N-Heterocyclic Carbene (NHC)Serves as a precursor to a functionalized NHC.Benzoin condensation, Stetter reaction, polymerization.

Integration into Advanced Materials Science Research (excluding clinical applications)

The compound's defined structure and versatile functional groups are ideal for its incorporation into advanced materials, particularly porous crystalline solids.

Metal-Organic Frameworks (MOFs): Both imidazole derivatives and amino acids are widely used as linkers or modulators in the synthesis of MOFs. researchgate.netscirp.orgscirp.org this compound could be used as a novel building block to construct MOFs with tailored pore environments. The glycinate moiety could be used to functionalize the internal surfaces of MOFs, creating specific binding sites for gas separation or heterogeneous catalysis. researchgate.netcornell.edu

Porous Organic Polymers (POPs): The imidazole ring can participate in polymerization reactions. rsc.org The compound could be explored as a monomer or a functionalizing agent to create porous organic polymers. These materials could be investigated for applications in gas storage or as supports for catalysts.

Exploration of Supramolecular Interactions in Chemical Systems

The imidazole ring is a privileged scaffold in supramolecular chemistry, capable of forming a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and coordination bonds. researchgate.netnih.gov The presence of the carbonyl and ester groups in this compound adds further hydrogen bond acceptor sites.

Future research could investigate the self-assembly of this molecule into higher-order structures. This could lead to the formation of:

Organogels: Through a network of hydrogen bonding and π-stacking interactions, the compound might form fibrous networks capable of gelling organic solvents.

Molecular Recognition Systems: The molecule could be incorporated into larger host structures to act as a recognition site for specific guest molecules. The amphoteric nature of the imidazole ring makes it a candidate for recognizing both anions and cations. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Methodologies

A modern research program on this compound would greatly benefit from a synergistic approach that combines experimental synthesis with computational chemistry. acs.orgrsc.org

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the transition states of the proposed novel reactions (Section 7.1), providing insight into reaction barriers and potential side products. acs.org This can guide the choice of experimental conditions.

Designing Catalytic Systems: Computational modeling can predict the binding geometries and energies of metal complexes formed from the compound (Section 7.2), helping to design more effective and selective catalysts.

Simulating Material Properties: Molecular dynamics and DFT can be used to simulate the assembly of MOFs or supramolecular structures (Sections 7.3 and 7.4), predicting their final architectures and properties before attempting laborious synthetic procedures. rsc.org Computational studies on glycine (B1666218) and its derivatives have already provided valuable insights into their conformational preferences and interactions. mdpi.commdpi.com

This integrated strategy, where computational predictions inform experimental design and experimental results validate computational models, represents the most efficient path to unlocking the full potential of this versatile chemical compound. researchgate.netnih.gov

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